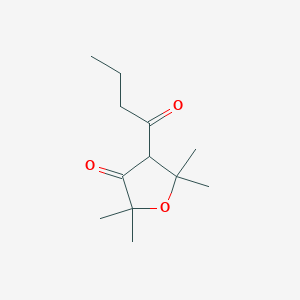
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one is an organic compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . This compound is characterized by its oxolan ring structure, which is substituted with butanoyl and tetramethyl groups. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the butanoyl group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent acids and alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Aplicaciones Científicas De Investigación
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The pathways involved can vary widely based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one can be compared with other similar compounds, such as:
2,2,5,5-Tetramethyloxolan-3-one: Lacks the butanoyl group, making it less reactive in certain substitution reactions.
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one: Contains an acetyl group instead of a butanoyl group, which may result in different reactivity and applications.
4-Propionyl-2,2,5,5-tetramethyloxolan-3-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized research and industrial applications.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
4-butanoyl-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C12H20O3/c1-6-7-8(13)9-10(14)12(4,5)15-11(9,2)3/h9H,6-7H2,1-5H3 |
Clave InChI |
GEVIEQUUBAWHES-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1C(=O)C(OC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



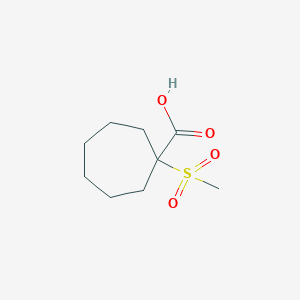
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)

![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
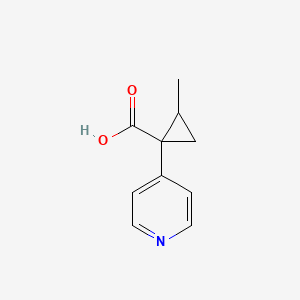
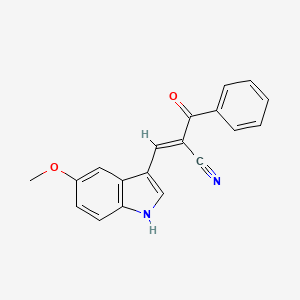

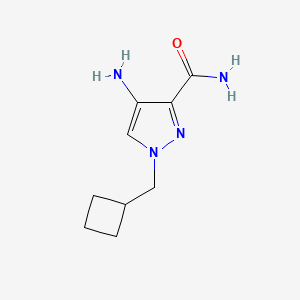
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
